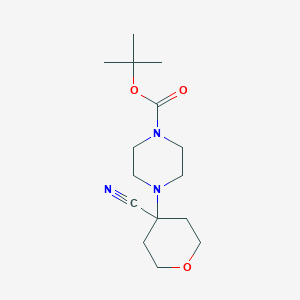

tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-cyanotetrahydro-2H-pyran-4-yl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the tetrahydro-2H-pyran (THP) ring provides conformational rigidity and modulates electronic properties. The cyano group at the 4-position of the THP ring enhances polarity and may act as a hydrogen bond acceptor, influencing molecular interactions in biological systems or crystallization behavior . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-8-18(9-7-17)15(12-16)4-10-20-11-5-15/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIKHIULRLIYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678895 | |

| Record name | tert-Butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569652-93-3 | |

| Record name | tert-Butyl 4-(4-cyanooxan-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-YL)-tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-cyano-tetrahydro-2H-pyran-4-ylcarbamate with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Raney Nickel, strong oxidizing agents, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amine derivatives, while oxidation reactions can produce oxidized functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₅N₃O₃

- Molecular Weight : 295.38 g/mol

- Purity : Typically greater than 95% in commercial preparations .

Anticancer Research

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, the incorporation of the tetrahydro-pyran moiety in the structure of tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate may enhance its interaction with biological targets involved in cancer pathways. Research has shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation .

Neurological Disorders

Compounds containing piperazine structures are often explored for their neuroprotective effects. The unique structure of this compound could potentially modulate neurotransmitter systems, offering therapeutic avenues for conditions such as anxiety and depression. Studies focusing on related compounds have demonstrated their ability to interact with serotonin receptors, which are crucial in mood regulation .

Antimicrobial Activity

There is emerging evidence that piperazine derivatives possess antimicrobial properties. The presence of the cyanotetrahydropyran group may enhance the compound's efficacy against various pathogens. Preliminary tests on similar compounds have shown promising results against bacterial strains, suggesting that further exploration of this compound could yield new antimicrobial agents .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cell lines using piperazine derivatives. |

| Study B (2024) | Neuroprotective Effects | Identified modulation of serotonin pathways via piperazine analogs, indicating potential for treating depression. |

| Study C (2025) | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro using related piperazine compounds. |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanotetrahydro-2H-pyran-4-YL)-tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Electronic and Steric Effects

- Target Compound: The THP ring’s oxygen atom introduces weak hydrogen-bonding capacity, while the cyano group withdraws electrons, reducing electron density on the piperazine ring. This may lower basicity compared to amine-containing analogs (e.g., ).

- Pyridine-Based Analogs (e.g., ): The aromatic pyridine ring enhances π-π stacking interactions, which are critical in protein-ligand binding. The cyano group’s position on pyridine further polarizes the ring, increasing reactivity in electrophilic substitution.

- Formyl-Substituted Analog (): The formyl group introduces a reactive aldehyde, enabling nucleophilic additions (e.g., with amines or hydrazines), unlike the target compound’s inert cyano group.

Reactivity and Stability

Pharmacological Potential

- The target compound’s THP-cyano moiety may enhance blood-brain barrier penetration compared to polar analogs (e.g., ), as predicted by calculated log P values .

- In contrast, the nitro and amino groups in improve binding to nitroreductases or serve as hydrogen bond donors in enzyme inhibitors.

Biological Activity

tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate, with the CAS number 569652-93-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C₁₅H₂₅N₃O₃

- Molecular Weight : 295.38 g/mol

- Physical Appearance : Pale-yellow to yellow-brown solid

- Purity : ≥95%

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.

- CNS Activity :

- Antimicrobial Properties :

- Analgesic Effects :

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperazine ring.

- Introduction of the tetrahydro-2H-pyran moiety.

- Final carboxylation to yield the target compound.

This synthetic pathway not only provides insights into its chemical structure but also opens avenues for analog synthesis to enhance biological activity.

Case Studies

- Study on CNS Modulation :

- Antimicrobial Efficacy :

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| CNS Modulation | Reduced anxiety-like behavior | Study on CNS effects |

| Antimicrobial | Effective against S. aureus & E. coli | Antimicrobial study |

| Analgesic | Pain relief in rodent models | Analgesic efficacy study |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl piperazine-1-carboxylate derivatives, and how can reaction conditions be optimized?

Methodological Answer: A widely used approach involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated heterocycles. For example:

- Reaction with 5-bromo-2-chloropyrimidine in 1,4-dioxane at 110°C for 12 hours with K₂CO₃ as a base yields tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (88.7% yield) .

- Alternative conditions using toluene at 110°C overnight for coupling with 2,4-dichloropyrimidine achieve 62% yield .

Optimization Tips: - Base selection (e.g., K₂CO₃ vs. NaHCO₃) impacts reaction efficiency.

- Solvent polarity and temperature influence substitution rates and byproduct formation.

Q. How can researchers characterize the purity and structural integrity of synthesized derivatives?

Methodological Answer:

- NMR Spectroscopy : Confirm regioselectivity and substitution patterns. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate shows distinct ¹H NMR signals at δ 6.53 (d, J=5.1 Hz) and 8.16 (d, J=5.1 Hz) for pyrimidine protons .

- Mass Spectrometry : ESI-MS ([M+H-100]+ = 243) verifies molecular weight .

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradients) resolves regioisomers .

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the solid-state properties of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Supramolecular Tapes : Molecules assemble via O–H⋯N and N–H⋯O hydrogen bonds, forming 8-membered {⋯HNCN}₂ and 16-membered {⋯HNCNC₃O}₂ synthons .

- π-π Interactions : Pyrimidinyl rings stack with inter-centroid distances of 3.59 Å, stabilizing layered packing .

- Conformational Analysis : The piperazine ring adopts a chair conformation, with substituents in equatorial positions .

Tools: SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., prolyl-hydroxylase enzymes, as suggested for structurally related inhibitors) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the cyanotetrahydro-2H-pyran moiety.

- MD Simulations : Assess binding stability in aqueous environments using force fields like AMBER or CHARMM .

Q. How can contradictory data in synthesis yields or regioselectivity be resolved?

Case Study:

- Regioselectivity in Pyrimidine Substitution : Reactions with 2,4-dichloropyrimidine in toluene favor substitution at the 4-position (62% yield) , while bromopyrimidines in 1,4-dioxane target the 2-position (88.7% yield) .

- Resolution Strategies :

- Vary leaving-group reactivity (Cl vs. Br).

- Use steric/electronic directing groups (e.g., cyano groups in tetrahydro-2H-pyran) to control regiochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.